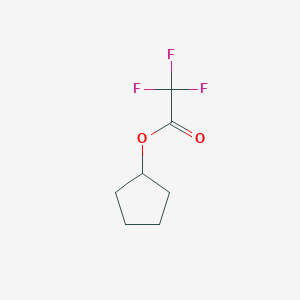

Cyclopentyl trifluoroacetate

Übersicht

Beschreibung

Cyclopentyl trifluoroacetate is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is known for its antiviral properties and acts as a competitive antagonist of the b2 receptor, which is found in the liver and other tissues . This compound has been shown to inhibit virus-induced hepatitis in rats and has activity against several viruses, including polio, herpes simplex, and influenza A .

Wirkmechanismus

Target of Action

Cyclopentyl trifluoroacetate is a chemical compound used in various synthetic protocols and medicinal aspects . The specific target site of this compound remains unidentified

Mode of Action

It is known to participate in sequential carbon-fluorine (C–F) bond functionalizations of trifluoroacetamides and trifluoroacetates . The reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission . This process enables the sequential generation of difluoro- and monofluoroalkyl radicals .

Biochemical Pathways

This compound is involved in the synthesis of a variety of heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds . .

Result of Action

It is known to participate in the synthesis of a variety of heterocyclic compounds of medicinal interest . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, TFA, a related compound, has been detected in various environmental settings, including rain, fog, and water bodies . .

Biochemische Analyse

Biochemical Properties

Cyclopentyl trifluoroacetate plays a significant role in biochemical reactions, particularly as an antiviral agent. It acts as a competitive antagonist of the beta-2 receptor, which is found in the liver and other tissues . This compound has been shown to inhibit virus-induced hepatitis in rats and the replication of several different viruses, including polio, herpes simplex, and influenza A . This compound interacts with enzymes involved in viral glycoprotein synthesis by binding to the enzyme required for glycoprotein synthesis on the surface of cells . This interaction inhibits the synthesis of viral glycoproteins, thereby preventing the replication of viruses.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of viral glycoprotein synthesis by this compound can disrupt the normal functioning of infected cells, leading to altered gene expression and metabolic changes. Additionally, this compound has been shown to affect the liver, causing mild liver hypertrophy in rats .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit viral glycoprotein synthesis by binding to the enzyme required for this process on the surface of cells . This binding interaction prevents the synthesis of viral glycoproteins, which are essential for viral replication. Additionally, this compound acts as a competitive antagonist of the beta-2 receptor, which further contributes to its antiviral properties . The inhibition of viral glycoprotein synthesis and the antagonism of the beta-2 receptor are key mechanisms through which this compound exerts its antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term exposure to this compound can lead to changes in cellular function, such as mild liver hypertrophy in rats . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in laboratory experiments to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit viral replication without causing significant adverse effects . At higher doses, this compound can cause toxic effects, such as liver hypertrophy in rats . These dosage-dependent effects underscore the importance of determining the appropriate dosage of this compound to achieve the desired antiviral effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antiviral properties. The compound interacts with enzymes involved in viral glycoprotein synthesis, inhibiting this process and preventing viral replication . Additionally, this compound is metabolized by the liver, where it can cause mild liver hypertrophy in rats . The metabolic pathways of this compound are essential for understanding its antiviral effects and potential toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . For example, this compound can be transported by sea salt aerosol, which allows it to travel long distances and accumulate in the environment . Understanding the transport and distribution of this compound is crucial for assessing its environmental impact and potential health risks.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is known to localize in subcellular organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with enzymes involved in viral glycoprotein synthesis . This localization is essential for the antiviral effects of this compound, as it allows the compound to inhibit viral glycoprotein synthesis at the site of its production. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Cyclopentyl trifluoroacetate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields this compound as the main product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Cyclopentyl trifluoroacetate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.

Reduction: It can be reduced to cyclopentyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include bases like pyridine, acids like hydrochloric acid, and reducing agents like LiAlH4. The major products formed from these reactions are cyclopentanol and trifluoroacetic acid .

Wissenschaftliche Forschungsanwendungen

Cyclopentyl trifluoroacetate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Cyclopentyl trifluoroacetate can be compared with other similar compounds such as trifluoroacetic acid and its derivatives. While trifluoroacetic acid is widely used as a solvent and reagent in organic synthesis, this compound offers unique antiviral properties and specific reactivity due to the presence of the cyclopentyl group . Other similar compounds include ethyl trifluoroacetate and methyl trifluoroacetate, which also serve as reagents in organic synthesis but lack the antiviral activity of this compound .

Biologische Aktivität

Cyclopentyl trifluoroacetate (CPTFA) is an organic compound notable for its unique structural and chemical properties, which make it a subject of interest in various biological and synthetic applications. This article delves into the biological activity of CPTFA, examining its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

CPTFA is an ester formed from cyclopentanol and trifluoroacetic acid, with the molecular formula and a molecular weight of approximately 182.14 g/mol. The trifluoroacetate group significantly enhances the electrophilicity of the carbonyl carbon, making it an effective acylating agent in nucleophilic acyl substitution reactions.

CPTFA primarily acts as an acylating agent by facilitating the introduction of acyl groups into various biomolecules. The electron-withdrawing nature of the trifluoroacetate group increases the susceptibility of the carbonyl carbon to nucleophilic attack, allowing for efficient coupling reactions with amino acids and other nucleophiles. This property is particularly valuable in peptide synthesis, where specific sequences can be constructed through controlled acylation.

Enzyme Interactions

Research indicates that CPTFA can interact with various enzymes, influencing their biological activity. For instance, studies involving similar compounds suggest that esters like CPTFA may modulate enzyme activity by altering substrate binding or enzyme conformation . The unique steric and electronic properties of CPTFA allow it to engage in specific interactions that can enhance or inhibit enzymatic processes.

Case Studies

- Peptide Synthesis : In peptide synthesis applications, CPTFA has demonstrated effectiveness in activating carboxylic acid groups in amino acids, facilitating their coupling into peptides. This method allows for the construction of complex peptide sequences that are crucial for therapeutic development.

- Inhibitory Studies : In silico studies have shown that cyclopentyl scaffolds can influence enzyme active sites, potentially leading to the design of new inhibitors for metabolic pathways involving glycerol 3-phosphate acyltransferase (GPAT). The cyclopentyl structure may provide steric hindrance that alters enzyme interactions, presenting opportunities for drug development targeting obesity-related pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between CPTFA and other trifluoroacetate derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclohexyl trifluoroacetate | C8H11F3O2 | Larger cycloalkane ring; different sterics |

| Ethyl trifluoroacetate | C4H5F3O2 | Smaller alkyl group; more polar |

| Isobutyl trifluoroacetate | C5H7F3O2 | Branched alkyl group; different reactivity |

| Benzyl trifluoroacetate | C9H9F3O2 | Aromatic ring; potential for π-stacking |

CPTFA's distinct cyclopentyl structure contributes to its unique reactivity profile compared to these similar compounds, influencing its applications in organic synthesis and biological research.

Eigenschaften

IUPAC Name |

cyclopentyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONYJQZFUESJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334935 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-13-9 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the ring size of a cyclic substrate influence the rate of solvolysis when a trimethylsilyl group is present?

A: Research suggests that the rate of solvolysis for cyclic substrates containing a trimethylsilyl group is influenced by both ring strain and the dihedral angle between the silicon-carbon bond and the developing positive charge. [] For example, cis-2-(trimethylsilyl)cyclopentyl trifluoroacetate solvolyzes faster than the analogous six-membered ring compound, attributed to the reduced ring strain in the five-membered ring system. [] Conversely, the trans isomer of the five-membered ring solvolyzes significantly slower, indicating a less favorable dihedral angle for hyperconjugative stabilization of the developing positive charge. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.